molecular formula C8H12N2O2S2 B13011798 N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

Katalognummer: B13011798
Molekulargewicht: 232.3 g/mol
InChI-Schlüssel: YOMDFMIRFGBABH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is a pyridine derivative with the molecular formula C8H12N2O2S2 and a molecular weight of 232.32 g/mol This compound is known for its unique chemical structure, which includes both sulfonamide and mercapto functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-mercapto-N-methylpyridine-3-sulfonamide with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is unique due to its combination of sulfonamide and mercapto functional groups, which provide a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C8H12N2O2S2

Molekulargewicht

232.3 g/mol

IUPAC-Name

N-ethyl-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O2S2/c1-3-10(2)14(11,12)8-6-9-5-4-7(8)13/h4-6H,3H2,1-2H3,(H,9,13)

InChI-Schlüssel

YOMDFMIRFGBABH-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)S(=O)(=O)C1=CNC=CC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.